Cas no 1897874-75-7 (1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid)

1-(2-Hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane core with a ketone group at the 3-position and a carboxylic acid substituent at the 1-position, further functionalized with a 2-hydroxyphenyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly for constructing complex heterocycles or pharmaceutical scaffolds. The presence of both hydroxyl and carboxyl groups enhances its versatility in derivatization, enabling applications in ligand design or metal coordination. Its rigid cyclobutane framework may also contribute to stereochemical control in asymmetric synthesis. The compound's balanced polarity ensures moderate solubility in common organic solvents, facilitating handling in laboratory settings.
1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid structure
1897874-75-7 structure
Product Name:1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
CAS No:1897874-75-7
MF:C11H10O4
MW:206.194703578949
CID:6313165
PubChem ID:115024438
Update Time:2025-08-03

1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
    • 1897874-75-7
    • EN300-1804792
    • Inchi: 1S/C11H10O4/c12-7-5-11(6-7,10(14)15)8-3-1-2-4-9(8)13/h1-4,13H,5-6H2,(H,14,15)
    • InChI Key: VUBZAHKWWMWAGR-UHFFFAOYSA-N
    • SMILES: O=C1CC(C(=O)O)(C2C=CC=CC=2O)C1

Computed Properties

  • Exact Mass: 206.05790880g/mol
  • Monoisotopic Mass: 206.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 74.6Ų

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1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid Related Literature

Additional information on 1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid

Recent Advances in the Study of 1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 1897874-75-7)

The compound 1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 1897874-75-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its cyclobutane ring, coupled with the hydroxyphenyl and carboxylic acid functional groups, offers a versatile scaffold for further chemical modifications. Researchers have successfully utilized this compound to develop derivatives with enhanced pharmacological properties, particularly in the areas of anti-inflammatory and antimicrobial therapies.

One of the most notable advancements involves the optimization of synthetic routes for 1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid. A study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method that minimizes byproducts and reduces production costs. This breakthrough is expected to facilitate large-scale production and further exploration of the compound's therapeutic potential.

In terms of biological activity, preliminary in vitro studies have shown that 1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs. Additionally, recent research has explored its role in modulating oxidative stress, with promising results in cellular models of neurodegenerative diseases.

Despite these encouraging findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Current research efforts are focused on structural modifications to improve bioavailability and target specificity. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these discoveries into clinical applications.

In conclusion, 1-(2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid represents a promising candidate for further drug development. Its unique chemical structure and demonstrated biological activities make it a valuable subject for ongoing research in the chemical biology and medicinal chemistry fields. Future studies will likely focus on expanding its therapeutic applications and addressing current limitations in drug delivery and efficacy.

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